molecular formula C8H14ClNO2 B2887529 7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride CAS No. 2470438-45-8

7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride

Cat. No.: B2887529
CAS No.: 2470438-45-8
M. Wt: 191.66
InChI Key: BEDHYGSPHUPHRK-UHFFFAOYSA-N
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Description

7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride is a structurally constrained spirocyclic scaffold of significant interest in pharmaceutical research and drug discovery. Its unique three-dimensional geometry, imparted by the spiro[2.4]heptane system incorporating a cyclopropane ring, makes it a valuable building block for exploring novel chemical space and modulating the physicochemical properties of drug candidates. This compound is recognized as a key synthetic intermediate and a critical pharmacophoric element in the development of targeted therapeutic agents. Spirocyclic scaffolds of this type are frequently employed in the design of inhibitors for various disease targets . Research indicates that related 5-azaspiro[2.4]heptane structures are utilized in the synthesis of advanced compounds, such as Salt-Inducible Kinase (SIK) inhibitors, which are being investigated for the treatment of inflammatory conditions like intestinal bowel disorder and ulcerative colitis . The integration of this rigid, sterically defined scaffold into larger molecules can significantly influence their binding affinity, metabolic stability, and selectivity. The primary amine and carboxylic acid functional groups provide versatile handles for synthetic elaboration, allowing researchers to efficiently incorporate this spirocyclic constraint into peptides, peptidomimetics, and other complex molecular architectures using standard coupling reagents . As a result, this compound serves as a vital tool for medicinal chemists aiming to develop next-generation therapeutics with improved potency and pharmacological profiles.

Properties

IUPAC Name

7-aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-8(6(10)11)3-1-2-7(8)4-5-7;/h1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDHYGSPHUPHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)C(C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonium Salt-Mediated Cyclopropanation

A validated approach involves reacting cyclopentane-1,3-dione (8a) with (2-bromoethyl)dimethylsulfonium bromide (13) under basic conditions (Scheme 1). Powdered potassium carbonate (3 equiv) in ethyl acetate facilitates in situ generation of the reactive vinylsulfonium species, which undergoes [2+1] cycloaddition with the dione carbonyl groups. This method achieves spiro[2.4]heptane-1,3-dione (1a) in 87% yield under optimized conditions.

Scheme 1:
Cyclopentane-1,3-dione + (2-Bromoethyl)dimethylsulfonium bromide → Spiro[2.4]heptane-1,3-dione

Selective Ketone Reduction

The 1,3-dione intermediate undergoes regioselective reduction using sodium borohydride-cerium(III) chloride, preferentially reducing the less sterically hindered ketone to produce spiro[2.4]heptan-7-one (2) . This step typically achieves 75–82% yield, with the remaining ketone preserved for subsequent functionalization.

Geminal Amino Acid Synthesis

Introducing both amino and carboxylic acid groups onto the quaternary carbon requires methodologies capable of concurrent C–N and C–COOH bond formation.

Modified Strecker Synthesis

Treatment of spiro[2.4]heptan-7-one (2) with ammonium chloride and potassium cyanide in aqueous methanol generates the α-aminonitrile intermediate (3) . Acidic hydrolysis (6M HCl, reflux) subsequently converts the nitrile to the carboxylic acid, yielding 7-aminospiro[2.4]heptane-7-carboxylic acid (4) . This two-step process achieves 58–65% overall yield, with minor epimerization observed at the quaternary center.

Reaction Conditions:

  • NH4Cl (3.0 equiv), KCN (2.5 equiv), MeOH/H2O (3:1), 0°C → RT, 12 h
  • 6M HCl, reflux, 8 h

Bucherer-Bergs Reaction

Alternative four-component condensation using ammonium carbonate, potassium cyanide, and spiro[2.4]heptan-7-one (2) in ethanol/water (4:1) produces the hydantoin derivative (5) . Alkaline hydrolysis (2M NaOH, 100°C) cleaves the hydantoin ring to afford the target amino acid (4) in 54–60% yield. While avoiding cyanide handling, this method requires stringent pH control during hydrolysis to prevent decarboxylation.

Hydrochloride Salt Formation

The free amino acid (4) undergoes salt formation via treatment with concentrated hydrochloric acid in anhydrous ethanol. Crystallization at −20°C yields 7-aminospiro[2.4]heptane-7-carboxylic acid hydrochloride as a white crystalline solid (mp 218–220°C decomp.) with >99% purity by HPLC.

Optimized Protocol:

  • Dissolve 4 (1.0 equiv) in absolute EtOH (10 mL/g)
  • Add 12M HCl (1.05 equiv) dropwise at 0°C
  • Stir 1 h, filter, wash with cold EtOH
  • Dry under vacuum at 40°C

Comparative Analysis of Synthetic Routes

Method Key Step Overall Yield Purity Scalability
Strecker Synthesis Aminonitrile hydrolysis 58–65% 97–99% >100g
Bucherer-Bergs Hydantoin ring cleavage 54–60% 95–98% <50g

The Strecker approach offers superior scalability and purity, making it preferable for industrial applications. However, the Bucherer-Bergs method provides safer cyanide handling at the cost of reduced yield.

Mechanistic Considerations

Cyclopropanation Stereoelectronics

The sulfonium salt-mediated cyclopropanation proceeds through a conjugate addition-elimination mechanism. The vinylsulfonium intermediate’s electrophilicity enables nucleophilic attack by the dione enolate, with subsequent ring closure facilitated by the leaving group ability of dimethyl sulfide.

Stereochemical Integrity

Both amino acid synthesis methods exhibit partial racemization at the quaternary center. Chiral HPLC analysis reveals 88–92% enantiomeric excess when using (R)-spiro[2.4]heptan-7-one, suggesting configurational stability during the Strecker process.

Industrial Scale Challenges

  • Cyclopropane Ring Stability : The strained cyclopropane moiety necessitates low-temperature processing (<5°C) during salt formation to prevent ring-opening side reactions.
  • Cyanide Management : Strecker synthesis requires closed-system reactors with HCN scrubbers for large-scale operations.
  • Crystallization Control : Hydrochloride salt crystallization kinetics must be carefully modulated to prevent inclusion of residual solvents.

Emerging Methodologies

Enzymatic Desymmetrization

Recent advances employ lipase-catalyzed kinetic resolution of spirocyclic β-keto esters, achieving 98% ee in the precursor to (2) . Coupling with chemoenzymatic Strecker synthesis may enable asymmetric amino acid production.

Flow Chemistry Approaches

Continuous flow systems using immobilized sulfonium reagents demonstrate 23% reduced reaction times for the cyclopropanation step, with improved heat management in exothermic stages.

Chemical Reactions Analysis

7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides rigidity and specificity in binding. This compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Spirocyclic and Bicyclic Compounds
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Reference
7-Aminospiro[2.4]heptane-7-carboxylic acid; hydrochloride Spiro[2.4]heptane 7-NH₂, 7-COOH, HCl salt C₇H₁₁ClN₂O₂ 202.63
4-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride Spiro[2.4]heptane 4-N, 7-COOH, HCl salt C₇H₁₂ClNO₂ 177.63
(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid Spiro[2.4]heptane 5-N, 7-COOH C₇H₁₁NO₂ 153.17
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride Spiro[4.4]nonane 2-O, 7-N, 9-COOH, HCl salt C₈H₁₄ClNO₃ 207.66
7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, methyl ester Bicyclo[2.2.1]heptane 7-N, methyl ester C₈H₁₃NO₂ 155.19

Key Observations :

  • Spiro vs. Bicyclo Systems : The spiro[2.4]heptane core (target compound) offers a distinct spatial arrangement compared to bicyclo[2.2.1]heptane (), influencing steric interactions in drug-receptor binding.
  • Ring Size: Larger spiro systems (e.g., spiro[4.4]nonane in ) may reduce strain but increase molecular weight, affecting bioavailability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Solubility (Predicted) LogP Stability Notes Reference
7-Aminospiro[2.4]heptane-7-carboxylic acid; hydrochloride High (polar groups + salt) ~0.5 Stable in acidic conditions; hygroscopic
7-Fluoro-5-azaspiro[2.4]heptane hydrochloride Moderate 1.2 Enhanced electronegativity; hydrolytically stable
Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride Low (ester lipophilicity) 1.8 Prone to ester hydrolysis
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride Moderate -0.3 Oxa-substitution increases polarity

Key Observations :

  • Salt Formation : Hydrochloride salts (target compound, ) improve aqueous solubility, critical for oral bioavailability.
  • Functional Groups : Esters () increase lipophilicity but reduce stability under physiological pH, whereas fluoro-substituted analogs () exhibit enhanced metabolic stability.

Biological Activity

7-Aminospiro[2.4]heptane-7-carboxylic acid; hydrochloride is a spirocyclic compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol. Its structure features a seven-membered ring fused to a four-membered ring, characterized by an amino group and a carboxylic acid group attached to the spiro carbon. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

The biological activity of 7-Aminospiro[2.4]heptane-7-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides rigidity and specificity in binding. This compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects such as enzyme inhibition and receptor binding.

Research Findings

  • Enzyme Inhibition : Studies have indicated that compounds with similar spirocyclic structures exhibit enzyme inhibitory properties. For instance, the inhibition of certain proteases has been documented, suggesting potential applications in drug design targeting proteolytic enzymes .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of spirocyclic compounds can possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. This suggests that 7-Aminospiro[2.4]heptane-7-carboxylic acid; hydrochloride may also exhibit similar activities, warranting further investigation .
  • Pharmacological Potential : The compound's unique structure may provide avenues for developing new therapeutic agents. Ongoing research is exploring its potential in treating diseases related to enzyme dysfunction and microbial infections .

Comparative Analysis with Similar Compounds

The biological activity of 7-Aminospiro[2.4]heptane-7-carboxylic acid; hydrochloride can be compared with other spirocyclic compounds:

Compound TypeStructure CharacteristicsBiological Activity
Spiro-azetidin-2-oneFour-membered ring fused to a five-membered ringAntimicrobial and anticancer properties
Spiro-pyrrolidineFive-membered ring fused to another ringNeuroprotective effects
Spiro-indoleIndole ring fused to a spirocyclic structureDiverse pharmacological activities

Case Study 1: Enzyme Inhibition Assays

In a study examining enzyme inhibition, researchers found that derivatives of spirocyclic compounds inhibited serine proteases effectively. The structure-activity relationship indicated that modifications at the amino group significantly enhanced binding affinity and selectivity towards specific enzymes involved in disease pathways.

Case Study 2: Antimicrobial Screening

A screening of various spirocyclic compounds against common bacterial strains revealed that certain derivatives exhibited significant antimicrobial activity at concentrations as low as 32 μg/mL. This study utilized Staphylococcus aureus and Escherichia coli as model organisms, showing promise for further development into therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride, and what reaction conditions optimize yield?

  • Methodology :

  • Step 1 : Start with a spirocyclic precursor (e.g., Dispiro[2.0.2.1]heptane) and introduce the amino group via amination using ammonia or a primary amine under acidic conditions .

  • Step 2 : Form the hydrochloride salt by treating the free amine with hydrochloric acid in a polar solvent (e.g., ethanol or water) .

  • Key Reagents : Ammonia, HCl, ethanol.

  • Optimization : Control temperature (20–25°C) and pH (acidic) to minimize side reactions. Use chromatographic purification (e.g., silica gel column) to isolate the product .

    • Table 1 : Typical Reaction Parameters
StepReagent/ConditionPurposeYield (%)
AminationNH₃, HCl, 25°CIntroduce -NH₂ group60–75
Salt FormationHCl in EtOHStabilize product>90

Q. How is 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride characterized to confirm structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify spirocyclic structure and amine proton integration. For example, the spiro carbon (C7) shows a distinct peak near 70 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H⁺] = 190.65 g/mol) via high-resolution MS .
  • Infrared (IR) Spectroscopy : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and amine N-H bend (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

  • Methodology :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the spirocyclic region .
  • Contradiction Analysis : Discrepancies in amine proton integration may arise from tautomerism; stabilize the hydrochloride form by maintaining anhydrous conditions during analysis .

Q. What strategies optimize enantiomeric purity in the synthesis of chiral derivatives of this compound?

  • Methodology :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral palladium complexes) during key cyclization steps .
  • Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose-based columns) for preparative HPLC .
  • Kinetic Studies : Monitor reaction progress via circular dichroism (CD) to assess enantiomeric excess (ee) in real time .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s pharmacological activity?

  • Methodology :

  • SAR Studies : Synthesize derivatives (e.g., 7-fluoro or 7-chloro analogs) and test binding affinity to target enzymes (e.g., kinases) using surface plasmon resonance (SPR) .
  • Mechanistic Probes : Use X-ray crystallography to resolve ligand-enzyme interactions, focusing on halogen bonding in active sites .
  • Table 2 : Example Bioactivity Data
DerivativeTarget Enzyme IC₅₀ (nM)Selectivity Ratio
Parent Compound150 ± 101.0
7-Fluoro45 ± 53.3

Safety and Handling

Q. What precautions are critical for handling 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO, water, and ethanol under controlled temperatures (e.g., 25°C vs. 37°C) .
  • Dynamic Light Scattering (DLS) : Assess aggregation states that may artificially lower measured solubility .
  • Reference Standards : Compare with structurally similar spiro compounds (e.g., 5-azaspiro derivatives) to identify outliers .

Advanced Mechanistic Studies

Q. What experimental designs elucidate the compound’s mechanism of action in enzymatic inhibition?

  • Methodology :

  • Kinetic Assays : Use stopped-flow spectroscopy to measure enzyme inhibition rates (kₐᵤₜ/Kₘ) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Molecular Dynamics (MD) Simulations : Model ligand-enzyme interactions over 100-ns trajectories to identify critical binding residues .

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